molecular formula C14H21NO3S B5631820 [(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone

[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone

Cat. No.: B5631820
M. Wt: 283.39 g/mol
InChI Key: RXHSDQRUONMNHM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is an organic compound that features a pyrrolidine ring, a furan ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone can be approached through several synthetic routes:

    Starting from Pyrrolidine and Furan Derivatives:

    Hydroxylation and Methylation: The hydroxyl group can be introduced via hydroxylation reactions, and the methyl groups can be added through methylation reactions using reagents like methyl iodide.

    Sulfur Introduction: The methylsulfanylmethyl group can be introduced using thiol reagents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Biological Probes: Used in the study of biological pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use in the treatment of diseases due to its bioactive properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of [(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone: Unique due to the combination of pyrrolidine and furan rings.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-13(2)8-15(9-14(13,3)17)12(16)11-6-5-10(18-11)7-19-4/h5-6,17H,7-9H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHSDQRUONMNHM-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)C2=CC=C(O2)CSC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)C(=O)C2=CC=C(O2)CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.